The synthesis of Xevinapant Hydrochloride involves several steps typical for small-molecule drug development. While specific proprietary methods are not publicly detailed in the literature, general approaches to synthesizing IAP inhibitors include:
Xevinapant Hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that confer its pharmacological properties.
The three-dimensional conformation of Xevinapant allows it to effectively interact with IAPs, disrupting their function and promoting apoptosis in cancer cells .
Xevinapant Hydrochloride primarily undergoes biochemical reactions rather than traditional chemical reactions seen in organic chemistry. Key aspects include:
The mechanism of action of Xevinapant Hydrochloride revolves around its ability to inhibit IAPs:
Xevinapant Hydrochloride exhibits several important physical and chemical properties:
These properties influence both its pharmacokinetics and pharmacodynamics profiles .
Xevinapant Hydrochloride has several significant applications in oncology:
The ongoing research into Xevinapant underscores its promise as a novel therapeutic agent that could significantly improve outcomes for patients facing difficult-to-treat cancers .
Xevinapant exerts its primary anticancer effects through high-affinity, selective binding to the Baculovirus IAP Repeat (BIR) 3 domains of X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). Structural analyses reveal that xevinapant mimics the AVPI tetrapeptide motif of SMAC/DIABLO, the endogenous IAP antagonist. This structural mimicry enables xevinapant to occupy the same hydrophobic groove on BIR3 domains that normally accommodates the N-terminal alanine of SMAC/DIABLO. The binding disrupts IAP-mediated inhibition of caspases by sterically hindering the interaction between XIAP-BIR3 and caspase-9, while simultaneously interfering with cIAP1/2-BIR3 domain homodimerization essential for their functional activity [3] [6].
Table 1: Binding Affinity and Functional Impact of Xevinapant on IAPs
IAP Target | Primary Binding Domain | Consequence of Binding | Functional Outcome |
---|---|---|---|
XIAP | BIR3 | Displacement of caspase-9 | Caspase-3/7/9 activation |
cIAP1 | BIR3 | Homodimerization blockade | Autoubiquitination & degradation |
cIAP2 | BIR3 | Homodimerization blockade | Autoubiquitination & degradation |
Xevinapant functions as a competitive antagonist of endogenous SMAC/DIABLO binding to IAPs. Biochemical studies demonstrate that xevinapant exhibits a 10- to 20-fold higher binding affinity for BIR3 domains compared to the natural SMAC/DIABLO tetrapeptide. This superior affinity enables effective displacement of endogenous SMAC/DIABLO from IAPs even at pharmacologically achievable concentrations. The competitive inhibition is concentration-dependent and follows classical receptor-ligand kinetics, with xevinapant effectively saturating BIR3 domains at therapeutic doses, thereby preventing IAP-mediated caspase sequestration and maintaining apoptotic signaling competence within cancer cells [3].
Beyond competitive inhibition, xevinapant binding to cIAP1/2 triggers their rapid auto-ubiquitination and subsequent proteasomal degradation—a distinctive mechanism not shared with XIAP inhibition. Upon binding to cIAP1/2 BIR3 domains, xevinapant induces conformational changes that activate the E3 ubiquitin ligase activity of these proteins, directing ubiquitination toward cIAP1/2 themselves rather than their typical substrates. This results in polyubiquitin chain formation on cIAP1/2, marking them for recognition and degradation by the 26S proteasome. Depletion of cIAP1/2 protein levels (reductions of 70-90% within 24 hours in preclinical models) critically disrupts their roles as regulators of TNF receptor signaling, NF-κB activation, and apoptotic checkpoint control [3] [6].
Through IAP antagonism, xevinapant simultaneously facilitates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the intrinsic pathway, xevinapant-mediated XIAP inhibition relieves caspase-9 suppression, permitting apoptosome formation and activation of executioner caspases-3/7. In parallel, by degrading cIAP1/2, xevinapant prevents cIAP-mediated ubiquitination of RIPK1, which normally inhibits complex II formation (death-inducing signaling complex). This enables TNFα-dependent activation of caspase-8 independently of death receptor ligation. The dual caspase activation creates a synergistic pro-apoptotic signal, with studies demonstrating 2.5- to 4-fold increases in caspase-3/7 activation in HNSCC cell lines when combined with radiation or chemotherapy [3].
When caspase activation is compromised—a common resistance mechanism in cancer—xevinapant promotes necroptosis as an alternative cell death pathway. cIAP1/2 degradation by xevinapant stabilizes RIPK1 by preventing its ubiquitination, enabling RIPK1 to form the necrosome complex with RIPK3. This complex phosphorylates mixed lineage kinase domain-like protein (MLKL), triggering MLKL oligomerization and plasma membrane disruption. Preclinical data demonstrate that xevinapant-treated HNSCC cells exhibit increased phospho-MLKL (pMLKL) and necrotic morphology when caspase inhibitors are present. This death mechanism is particularly relevant in tumor microenvironments with elevated TNFα production, providing a fail-safe cell death mechanism when apoptosis is inhibited [3].
Table 2: Cell Death Mechanisms Activated by Xevinapant in Combination Therapies
Cell Death Pathway | Key Molecular Markers | Activation Trigger | Synergy with CRT |
---|---|---|---|
Apoptosis (Intrinsic) | Caspase-9, Cytochrome c | XIAP inhibition | 3.2-fold ↑ caspase-3/7 |
Apoptosis (Extrinsic) | Caspase-8, tBID | cIAP1/2 degradation | 2.8-fold ↑ caspase-8 |
Necroptosis | pRIPK3, pMLGL | RIPK1 stabilization | 4.1-fold ↑ pMLKL |
Xevinapant exerts a paradoxical effect on canonical NF-κB signaling. While TNFα typically activates canonical NF-κB via the IKK complex, leading to nuclear translocation of p50-RelA heterodimers and transcription of pro-survival genes (e.g., Bcl-2, Bcl-xL, survivin), xevinapant disrupts this pathway at multiple points. By degrading cIAP1/2, xevinapant prevents TNF receptor-associated factor 2 (TRAF2)/TRAF3 ubiquitination, which impairs IKK activation. Additionally, xevinapant-mediated depletion of cIAP1/2 reduces the stability of the canonical NF-κB signaling complex. Consequently, TNFα-induced phosphorylation of IκBα and nuclear translocation of p65 are attenuated by 60-75% in xevinapant-treated HNSCC cells, significantly downregulating anti-apoptotic gene expression and sensitizing cells to cytotoxic therapies [3] [6].
Simultaneously, xevinapant potently activates the noncanonical NF-κB pathway through a mechanism involving stabilization of NF-κB-inducing kinase (NIK). Under basal conditions, cIAP1/2 mediates constitutive ubiquitination and degradation of NIK. Xevinapant-induced cIAP1/2 degradation prevents NIK degradation, allowing its accumulation and subsequent phosphorylation of IKKα. This triggers processing of p100 to p52, which translocates to the nucleus as a p52-RelB heterodimer. Noncanonical NF-κB activation upregulates genes involved in immune cell recruitment (CCL5, CXCL10), antigen presentation (MHC class I/II), and lymphocyte activation (CD40, CD86). In HNSCC models, this translates to enhanced T-cell infiltration and activation, with studies showing 2.3-fold increases in CD8+ T-cell tumor infiltration when combined with radiotherapy, suggesting that xevinapant converts the tumor microenvironment toward an immunostimulatory state [3] [6].
Table 3: Transcriptional Regulation by Xevinapant-Modulated NF-κB Pathways
NF-κB Pathway | Key Downstream Genes | Functional Impact | Fold Change with Xevinapant |
---|---|---|---|
Canonical (Suppressed) | Bcl-2, Bcl-xL, Survivin | Reduced anti-apoptotic protection | 0.3-0.4 ↓ |
Noncanonical (Activated) | CCL5, CXCL10, CD40, CD86 | Immune cell recruitment/activation | 2.1-3.7 ↑ |
Noncanonical (Activated) | MHC-I, MHC-II | Enhanced antigen presentation | 1.8-2.5 ↑ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7